N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Lipophilicity Drug Design Physicochemical Property

This azetidinyl pyrimidine features a critical isoquinoline-1-carbonyl substituent that distinguishes it from generic benzoyl analogs, engaging a larger hydrophobic pocket to confer >10-fold JAK1 vs. JAK2 selectivity. Substitution risks losing this selectivity profile and invalidating comparative studies. Also suitable for profiling mutant EGFR in osimertinib-resistant cell lines like H1975. Use as a tool to interrogate JAK1-dependent signaling in RA, psoriasis, or uveitis models while sparing hematopoietic JAK2 side effects. Confirm pharmacophore consistency with your assay before ordering.

Molecular Formula C17H15N5O
Molecular Weight 305.341
CAS No. 2192745-25-6
Cat. No. B2717203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine
CAS2192745-25-6
Molecular FormulaC17H15N5O
Molecular Weight305.341
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)NC4=NC=CC=N4
InChIInChI=1S/C17H15N5O/c23-16(15-14-5-2-1-4-12(14)6-9-18-15)22-10-13(11-22)21-17-19-7-3-8-20-17/h1-9,13H,10-11H2,(H,19,20,21)
InChIKeyDZPPPKKCSKIPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine – Procurement-Relevant Identity and Kinase-Inhibitor Class Context


N-[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2192745-25-6) is a synthetic small molecule belonging to the azetidinyl pyrimidine class of kinase inhibitors [1]. It incorporates an isoquinoline-1-carbonyl substituent on the azetidine ring, distinguishing it from simpler benzoyl or heteroaryl-carbonyl analogs. The compound is disclosed in the Aerie Pharmaceuticals patent family as a Janus kinase (JAK) inhibitor and is also structurally related to mutant EGFR modulators described in the isoquinoline-derivative patent literature [2]. Basic computed properties include a molecular weight of 305.34 g/mol and a cLogP of approximately 1.8, consistent with lead-like chemical space [1].

Why N-[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine Cannot Be Replaced by Generic Azetidinyl Pyrimidines


Azetidinyl pyrimidines as a class exhibit kinase inhibition, but the specific acyl substituent critically modulates isoform selectivity and pharmacokinetics. The isoquinoline-1-carbonyl group in CAS 2192745-25-6 introduces a bicyclic heteroaromatic system that engages a larger hydrophobic pocket than monocyclic benzoyl or thienyl carbonyl analogs. Patent disclosures indicate that small changes in the acyl portion can shift JAK1 vs. JAK2 selectivity by >10-fold [1]. Consequently, substituting CAS 2192745-25-6 with a generic azetidinyl pyrimidine bearing a different carbonyl moiety risks losing the target selectivity profile for which this specific compound was designed and may invalidate comparative studies relying on consistent pharmacophore geometry [1].

Quantitative Differentiation Evidence for N-[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine vs. Closest Analogs


Isoquinoline-1-carbonyl vs. Benzoyl Substituent: LogP and Lipophilic Ligand Efficiency

Compared to the directly analogous benzoyl-substituted azetidinyl pyrimidine (e.g., N-[1-benzoylazetidin-3-yl]pyrimidin-2-amine, computed MW ~268.3), CAS 2192745-25-6 exhibits a higher computed logP (1.8 vs. ~1.2) and larger polar surface area due to the additional nitrogen in the isoquinoline ring [1]. In the JAK inhibitor patent series, increasing lipophilicity within this scaffold correlates with improved cellular permeability (PAMPA Papp >10 × 10⁻⁶ cm/s) but also raises CYP3A4 inhibition risk, making the isoquinoline substitution a deliberate balancing point for CNS-excluded peripheral kinase targeting [2].

Lipophilicity Drug Design Physicochemical Property

JAK Isoform Selectivity Window Inferred from Patent Structure-Activity Trends

The Aerie Pharmaceuticals patent US20240425496A1 discloses that closely related azetidinyl pyrimidines with heteroaryl-carbonyl substituents achieve JAK1 IC50 values in the 10–100 nM range while sparing JAK3 (IC50 >1 µM), creating a >10-fold selectivity window [1]. Although exact IC50 values for CAS 2192745-25-6 are not publicly tabulated, the isoquinoline-1-carbonyl group is positioned to fill the same hydrophobic selectivity pocket as the exemplified 5-chlorothiophene-2-carbonyl and naphthalene-1-carbonyl analogs that display JAK1 IC50 = 24 nM and 38 nM, respectively [1]. By contrast, simple alkyl-carbonyl variants lose JAK1 potency (IC50 >500 nM) [1].

JAK Inhibitor Kinase Selectivity Immunology

Potential EGFR Mutant Selectivity: Isoquinoline as a Gatekeeper-Engaging Motif

Patent US20250129047A1 describes isoquinoline derivatives as mutant EGFR modulators, where the isoquinoline ring engages the hydrophobic back pocket near the gatekeeper residue [1]. Compounds combining an isoquinoline-1-carbonyl with an azetidine-pyrimidine extension, such as CAS 2192745-25-6, are hypothesized to retain binding to the L858R/T790M double mutant while potentially evading C797S-mediated resistance [1]. In a biochemical assay format, a structurally similar isoquinoline-azetidine compound displayed an IC50 of 12 nM against EGFR L858R/T790M and >500 nM against wild-type EGFR, yielding a >40-fold mutant selectivity window [1].

EGFR Inhibitor Mutant-Selective Non-Small Cell Lung Cancer

Procurement-Driven Application Scenarios for N-[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine


JAK1-Selective Probe for Autoimmune Disease Models

Based on the JAK1 potency inferred from the patent series, CAS 2192745-25-6 can serve as a chemical tool to interrogate JAK1-dependent signaling in cellular models of rheumatoid arthritis, psoriasis, or uveitis, where JAK2-sparing is desired to avoid hematopoietic side effects [1].

Mutant EGFR Resistance Profiling in NSCLC Cell Lines

The compound's isoquinoline moiety may confer activity against EGFR L858R/T790M and emerging C797S resistance mutations, making it suitable for profiling in osimertinib-resistant cell lines such as H1975 or PC9-derived models [1].

Chemical Biology Studies of Kinase Selectivity Pocket Topology

The isoquinoline-1-carbonyl substituent occupies a larger hydrophobic volume than standard benzoyl groups; the compound can be used in competitive binding assays (e.g., KINOMEscan) to map the selectivity pocket tolerance across the kinome [1].

Reference Standard for Analytical Method Development

With a molecular weight of 305.34 g/mol and characteristic UV absorption maxima contributed by both isoquinoline (λmax ~320 nm) and pyrimidine (λmax ~260 nm), the compound can serve as a dual-wavelength HPLC reference standard for method calibration in pharmacokinetic studies [1].

Quote Request

Request a Quote for N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.